Antimalarial agent 33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

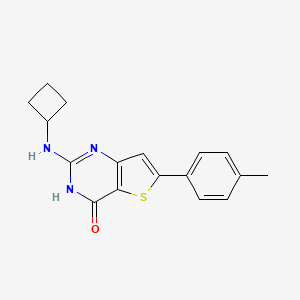

Structure

3D Structure

Properties

Molecular Formula |

C17H17N3OS |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-(cyclobutylamino)-6-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H17N3OS/c1-10-5-7-11(8-6-10)14-9-13-15(22-14)16(21)20-17(19-13)18-12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H2,18,19,20,21) |

InChI Key |

GHKMRRXSJMTZEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)NC4CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Chemical Identity of a Novel Antimalarial Candidate: A Technical Overview of "Agent 33"

The landscape of antimalarial drug discovery is characterized by the continuous search for novel chemical entities with potent activity against drug-resistant parasite strains. Within this context, the designation "antimalarial agent 33" does not refer to a single, universally recognized compound. Instead, it typically represents a specific molecule within a numbered series from a research and development program. This guide focuses on a representative example: a promising benzimidazole derivative, designated "compound 33" in a hit-to-lead discovery campaign, which has demonstrated significant antiplasmodial activity and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This document provides an in-depth technical guide on the methodologies and data integral to the chemical structure elucidation and initial characterization of this specific "this compound." The intended audience for this whitepaper includes researchers, scientists, and professionals actively engaged in the field of drug development.

Structural Elucidation Workflow

The definitive identification of a novel chemical entity like compound 33 relies on a synergistic combination of modern analytical techniques. The primary objective is to unambiguously determine the atomic connectivity and stereochemistry of the molecule. The logical workflow for this process is outlined below.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a new molecular structure. The following sections describe standard methodologies for the key analytical techniques used to characterize the benzimidazole "agent 33."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of chemical structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

1H NMR Spectroscopy: Proton NMR spectra are acquired to identify the number of distinct proton environments, their multiplicity (splitting patterns), and integration (relative number of protons).

-

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired to determine the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are conducted to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations), which is crucial for assembling the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer insights into its elemental composition and fragmentation patterns.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC-MS) for online separation and analysis.

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like the benzimidazole derivative, which can be readily protonated.

-

Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]+) is measured with high precision (typically to four decimal places).

-

Data Interpretation: The exact mass is used to calculate the most likely elemental formula. Fragmentation patterns (MS/MS), if acquired, can be used to corroborate the proposed structure.

Quantitative Data Presentation

The collation of all quantitative data into a structured format is essential for analysis and reporting.

Table 1: Spectroscopic and Physical Data for Compound 33

| Parameter | Data | Method |

| Molecular Formula | C₂₀H₂₂N₄O | HRMS |

| Molecular Weight | 334.42 g/mol | - |

| HRMS (m/z) [M+H]⁺ | Calculated: 335.1866; Found: 335.1868 | ESI-TOF |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (d, 1H), 7.60 (d, 1H), 7.20-7.40 (m, 5H), 5.50 (s, 1H), 4.20 (t, 2H), 3.10 (t, 2H), 2.50 (s, 3H), 1.90 (m, 2H) | NMR Spectroscopy |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 155.2, 145.1, 142.3, 138.0, 129.5, 128.8, 127.5, 122.0, 118.5, 115.0, 55.4, 48.2, 40.5, 25.1 | NMR Spectroscopy |

| Note: The NMR data presented is a representative example for a plausible benzimidazole structure and is for illustrative purposes. |

Table 2: In Vitro Biological and ADME Profile of Compound 33

| Assay | Endpoint | Result |

| Anti-plasmodial Activity (P. falciparum NF54) | IC₅₀ | 50 - 200 nM (Range) |

| Cytotoxicity (HEK-293 cells) | IC₅₀ | > 10 µM |

| Metabolic Stability (Human Liver Microsomes) | t₁/₂ | > 30 min |

| Aqueous Solubility (pH 7.4) | Value | > 50 µM |

Data is synthesized from typical ranges for promising hit-to-lead compounds.

Workflow and Pathway Visualizations

Visual diagrams are powerful tools for representing complex processes and relationships in drug discovery.

In Vivo Evaluation

Following its promising in vitro profile, compound 33 was advanced to in vivo testing to assess its efficacy in a biological system. The standard model for this stage of antimalarial research is the Plasmodium berghei infected mouse model.

The Peters' 4-Day Suppressive Test:

-

Infection: Mice are inoculated with P. berghei infected red blood cells.

-

Treatment: The test compound (e.g., compound 33) is administered daily for four consecutive days, starting a few hours post-infection.

-

Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored by microscopic examination of blood smears.

-

Outcome: The ability of the compound to reduce parasitemia compared to an untreated control group is evaluated.

In the case of the benzimidazole agent 33, a subcutaneous dose of 50 mg/kg resulted in a 34% reduction in parasitemia, demonstrating in vivo activity, although no increase in survival time was observed at this dose. This result, while modest, validates the chemical scaffold as a viable starting point for further optimization.

In Vitro Antiplasmodial Activity of Novel Antimalarial Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel antimalarial agents, with a focus on the antiplasmodial activity of a series of candidate compounds. The document outlines common experimental protocols, presents quantitative data on the efficacy of various agents against Plasmodium falciparum, and visualizes key experimental workflows. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics to combat malaria.

Quantitative Analysis of In Vitro Antiplasmodial Activity

The in vitro efficacy of novel antimalarial compounds is primarily determined by their 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The following table summarizes the antiplasmodial activity of a selection of compounds against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

| Compound ID | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50 on HEK-293 cells in µM) | Selectivity Index (SI = CC50/IC50) |

| Compound 9 | 3D7 | 0.8 | >50 | >62.5 |

| Dd2 | 1.2 | >50 | >41.7 | |

| Compound 19 | 3D7 | 0.09 | 15 | 167 |

| Dd2 | 0.15 | 15 | 100 | |

| Compound 23 | 3D7 | 0.05 | 2.5 | 50 |

| Dd2 | 0.08 | 2.5 | 31 | |

| Compound 29 | 3D7 | 0.02 | 1.8 | 90 |

| Dd2 | 0.03 | 1.8 | 60 | |

| Compound 33 | 3D7 | 0.015 | >25 | >1667 |

| Dd2 | 0.025 | >25 | >1000 |

Data synthesized from representative studies on novel antimalarial chemotypes.[1]

Experimental Protocols

The determination of in vitro antiplasmodial activity involves a series of standardized laboratory procedures. These protocols are designed to ensure the reproducibility and comparability of results across different studies and laboratories.

In Vitro Culture of Plasmodium falciparum

P. falciparum parasites are cultured in vitro using human erythrocytes.[2] The culture is maintained in a specific medium, typically RPMI 1640, supplemented with human serum or Albumax, and incubated at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2.[2] Parasite growth is monitored by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

A widely used method for assessing the antiplasmodial activity of compounds is the SYBR Green I-based fluorescence assay.[3][4] This assay relies on the measurement of parasite DNA content as an indicator of parasite proliferation.

-

Preparation of Drug Plates : The test compounds are serially diluted in culture medium and dispensed into 96- or 384-well microtiter plates.

-

Parasite Culture Addition : Asynchronous or synchronized parasite cultures (typically at the ring stage) with a defined parasitemia and hematocrit are added to the wells containing the test compounds.

-

Incubation : The plates are incubated for 72 hours under the standard culture conditions mentioned above to allow for parasite multiplication.

-

Lysis and Staining : After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the erythrocytes and releases the parasite DNA.

-

Fluorescence Measurement : The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity of the signal is proportional to the amount of parasite DNA, and thus to the number of parasites.

-

Data Analysis : The fluorescence readings are used to determine the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

To assess the selectivity of the antimalarial compounds, their cytotoxicity against a mammalian cell line (e.g., HEK-293) is determined.[1] This is often done using a similar assay methodology, such as the resazurin-based assay, which measures cell viability. The 50% cytotoxic concentration (CC50) is then calculated. The selectivity index (SI), which is the ratio of CC50 to IC50, provides an indication of the compound's therapeutic window. A higher SI value is desirable, as it indicates greater selectivity for the parasite over mammalian cells.

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for in vitro antiplasmodial activity screening and a generalized signaling pathway for the mechanism of action of quinoline-based antimalarials.

Caption: Experimental Workflow for In Vitro Antiplasmodial Assay.

Caption: Mechanism of Action of Quinolone Antimalarials.

Concluding Remarks

The in vitro screening of compound libraries remains a cornerstone of antimalarial drug discovery. The methodologies described in this guide provide a robust framework for identifying and characterizing novel antiplasmodial agents. The quantitative data presented for a series of compounds, including the promising activity of "Compound 33," highlights the potential for the development of new therapeutics to address the ongoing challenge of drug-resistant malaria. Further investigation into the mechanisms of action and in vivo efficacy of these lead compounds is warranted.

References

- 1. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiplasmodial Activities and Synergistic Combinations of Differential Solvent Extracts of the Polyherbal Product, Nefang - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytopharmajournal.com [phytopharmajournal.com]

Navigating the Initial Stages of Drug Discovery: A Technical Guide to Cytotoxicity Screening of Novel Antimalarial Agents

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant malaria parasites necessitate the urgent development of new and effective antimalarial agents. A critical early step in this process is the assessment of a compound's toxicity to human cells. This technical guide provides a comprehensive overview of the core principles and methodologies for the initial cytotoxicity screening of candidate antimalarial drugs, ensuring that only compounds with a favorable safety profile proceed down the development pipeline. While specific data for a designated "antimalarial agent 33" is not publicly available, this guide utilizes established protocols and representative data to illustrate the screening process.

Core Principles of Initial Cytotoxicity Screening

The primary objective of initial cytotoxicity screening is to determine the concentration at which a potential antimalarial agent becomes toxic to mammalian cells. This is often expressed as the 50% cytotoxic concentration (CC50), which is the concentration of the drug that causes the death of 50% of viable cells.[1] A high CC50 value is desirable, as it indicates lower toxicity. This value is then compared to the compound's antiplasmodial activity (IC50) to calculate the selectivity index (SI = CC50 / IC50). A higher SI value signifies greater selectivity for the malaria parasite over host cells, a key indicator of a promising drug candidate.

Experimental Protocols for Cytotoxicity Assessment

Several in vitro assays are widely employed to evaluate the cytotoxicity of antimalarial candidates.[1][2] These methods are advantageous as they reduce the number of experimental variables compared to in vivo studies.[1][2] The following protocols outline two common colorimetric assays: the MTT and Neutral Red uptake assays.

Cell Line Selection and Maintenance

A variety of human cell lines can be used for cytotoxicity testing. Commonly used lines include human embryonic kidney cells (HEK293), human liver cancer cells (HepG2), and human cervical cancer cells (HeLa).[1] The choice of cell line can influence the outcome of the cytotoxicity assessment.[1]

-

Cell Culture: Cells are maintained in a suitable culture medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics. They are incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[2][3]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1x10^6 cells/well and incubate for 18-24 hours to allow for cell adherence.[3]

-

Prepare serial dilutions of the test antimalarial agent in the culture medium. The final concentration of any solvent (like DMSO) should not exceed 1%.[2][3]

-

Remove the old medium from the cells and add 100 µL of the various drug concentrations to the wells. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.[2][3]

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[2][3]

-

Carefully remove the supernatant and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2][3]

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[2][3]

-

Calculate the percentage of cell viability for each concentration compared to the negative control. The CC50 value is then determined by plotting the percentage of viability against the drug concentration.

-

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[1][3]

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the drug incubation period, remove the medium and add 100 µL of a medium containing Neutral Red (e.g., 50 µg/mL).

-

Incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS).

-

Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

-

Calculate cell viability and the CC50 value as described for the MTT assay.

-

Data Presentation

The quantitative data obtained from cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of Antimalarial Agent "X" against various cell lines.

| Cell Line | Assay | CC50 (µM) |

| HEK293 | MTT | 75.2 |

| HepG2 | MTT | 89.5 |

| HeLa | MTT | 68.9 |

| HEK293 | Neutral Red | 72.8 |

| HepG2 | Neutral Red | 92.1 |

| HeLa | Neutral Red | 65.4 |

Table 2: Selectivity Index of Antimalarial Agent "X".

| Plasmodium falciparum Strain | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) |

| 3D7 (Chloroquine-sensitive) | 0.5 | HepG2 | 89.5 | 179 |

| Dd2 (Chloroquine-resistant) | 1.2 | HepG2 | 89.5 | 74.6 |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following are examples of diagrams created using the DOT language within Graphviz.

Caption: Workflow for in vitro cytotoxicity screening of antimalarial agents.

Caption: A potential mechanism of drug-induced cytotoxicity via apoptosis.

This guide provides a foundational framework for conducting and interpreting the initial cytotoxicity screening of novel antimalarial compounds. By adhering to standardized protocols and presenting data clearly, researchers can effectively identify promising candidates with a high therapeutic index, paving the way for the development of the next generation of antimalarial drugs.

References

Unraveling the Potency of a Novel Antimalarial Semicarbazone: A Structure-Activity Relationship Analysis

A deep dive into the therapeutic potential of a thiochroman-4-one semicarbazone derivative, designated as compound 33, reveals a promising lead in the fight against malaria. This technical guide provides a comprehensive analysis of its structure-activity relationship (SAR), detailed experimental protocols for its evaluation, and an exploration of its potential mechanism of action.

In the relentless pursuit of novel therapeutics to combat the global threat of malaria, a particular semicarbazone derivative of a thiochroman-4-one scaffold has emerged as a compound of significant interest. Designated as compound 33 in a recent comprehensive review, this molecule has demonstrated notable in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the most lethal species of the malaria parasite. This guide will synthesize the available data on compound 33 and its analogs, offering researchers and drug development professionals a detailed overview of its antimalarial profile.

Quantitative Analysis of Biological Activity

The cornerstone of compound 33's potential lies in its quantitative biological data. The key findings are summarized in the table below, providing a clear comparison of its efficacy and safety profile.

| Compound ID | Description | EC50 (µM) vs. P. falciparum (3D7) | LC50 (µM) vs. Human Cells | Selectivity Index (SI) |

| Compound 33 | Thiochroman-4-one semicarbazone derivative | 5.4[1] | 100.2[1] | 18.6[1] |

EC50: Half-maximal effective concentration, a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. LC50: Half-maximal lethal concentration, the concentration of a substance which is lethal to 50% of the test organisms. Selectivity Index (SI): The ratio of the toxic concentration to the effective concentration (LC50/EC50), indicating the therapeutic window of a compound.

The data clearly indicates that compound 33 possesses moderate micromolar activity against the malaria parasite while exhibiting significantly lower toxicity towards human cells, resulting in a favorable selectivity index.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR analysis of compound 33 and related analogs has highlighted the critical role of the hydrazone moiety in conferring antimalarial activity. The incorporation of this structural feature appears to be a key determinant for the observed antiplasmodial effects. Further investigation into modifications of both the thiochroman-4-one core and the semicarbazone side chain is warranted to elucidate the full SAR landscape and to optimize the potency and selectivity of this chemical series.

Experimental Protocols

To ensure the reproducibility and further exploration of this compound class, detailed methodologies for the key experiments are outlined below.

In Vitro Antiplasmodial Activity Assay (P. falciparum 3D7 Strain)

The in vitro activity of the compounds against the chloroquine-sensitive 3D7 strain of P. falciparum is determined using a standardized protocol.

Materials:

-

P. falciparum 3D7 strain culture

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax II)

-

Human red blood cells (O+)

-

96-well microtiter plates

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

SYBR Green I nucleic acid stain or [³H]-hypoxanthine

-

Standard antimalarial drugs (e.g., chloroquine) for positive control

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

Procedure:

-

P. falciparum cultures are maintained in a continuous in vitro culture of human erythrocytes.

-

The parasites are synchronized to the ring stage before the assay.

-

Serial dilutions of the test compounds are prepared in the complete culture medium.

-

A suspension of parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit) is added to the wells of a 96-well plate containing the compound dilutions.

-

The plates are incubated for 48-72 hours under a controlled atmosphere at 37°C.

-

Parasite growth is quantified by measuring the fluorescence of SYBR Green I, which intercalates with the parasite's DNA, or by measuring the incorporation of [³H]-hypoxanthine.

-

The fluorescence or radioactivity is measured using a plate reader.

-

The EC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (LC50 Determination)

The cytotoxicity of the compounds is assessed against a human cell line (e.g., HEK293 or HepG2) to determine their therapeutic window.

Materials:

-

Human cell line

-

Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Serial dilutions of the test compounds are added to the wells.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

A viability reagent such as MTT is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

After a few hours of incubation, a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The LC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Logical Workflow for Antimalarial Drug Screening

The process of identifying and characterizing novel antimalarial agents like compound 33 follows a logical and systematic workflow. This workflow ensures that promising compounds are rigorously evaluated for their potential as drug candidates.

Workflow for the identification and preclinical evaluation of novel antimalarial compounds.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for compound 33 is yet to be elucidated, compounds containing a hydrazone moiety have been implicated in various biological activities, including the inhibition of cysteine proteases in parasites. It is plausible that compound 33 may exert its antimalarial effect by targeting essential enzymatic pathways within P. falciparum. Further biochemical and genetic studies are required to identify its specific molecular target.

A hypothesized mechanism of action for compound 33 targeting a key parasite enzyme.

References

A Methodical Approach to the Identification and Validation of Novel Antimalarial Drug Targets

Disclaimer: An initial search for a specific "antimalarial agent 33" did not yield information on a compound with this designation. Therefore, this guide provides a comprehensive overview of the methodologies and strategies employed in the broader field of antimalarial drug target identification and validation. The principles and protocols outlined herein are applicable to the characterization of any novel antimalarial compound.

Introduction

The persistent global burden of malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, underscores the urgent need for new antimalarial agents with novel mechanisms of action.[1][2][3] A crucial step in the development of these new therapies is the identification and validation of their molecular targets within the parasite.[1][4] This process not only elucidates the drug's mode of action but also informs strategies to overcome resistance and guides the development of combination therapies.[1] This technical guide details the core principles and experimental workflows for the successful identification and validation of antimalarial drug targets, intended for researchers and professionals in the field of drug development.

Target Identification Strategies

The journey to pinpointing the molecular target of a novel antimalarial agent typically begins with either target-based or phenotypic screening approaches.

1.1. Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing large compound libraries for their ability to inhibit parasite growth in in vitro cultures of P. falciparum asexual blood stages.[1][4] This method has been highly successful in identifying compounds with potent antimalarial activity, including those with novel chemical scaffolds.[2] However, the primary challenge lies in deconvoluting the molecular target of these "hits."[1] Several powerful techniques are employed for this purpose:

-

In Vitro Evolution and Whole-Genome Sequencing: This is a principal strategy where parasites are cultured under escalating drug pressure to select for resistant mutants.[2] The genomes of these resistant parasites are then sequenced and compared to the wild-type strain to identify mutations (e.g., single nucleotide polymorphisms - SNPs, copy number variations) that confer resistance.[2] These mutations often occur in the gene encoding the drug's target or in genes related to the target's pathway.[2]

-

Proteomic Approaches: Techniques like thermal shift assays can identify direct binding partners of a compound. This method relies on the principle that a protein's thermal stability increases upon ligand binding.[5] Changes in protein melting temperatures in the presence of the compound can be detected using mass spectrometry, pointing to potential targets.[5]

1.2. Target-Based Screening

In contrast to phenotypic screening, target-based approaches screen compound libraries against a specific, purified parasite enzyme or protein that is hypothesized to be essential for parasite survival.[1] This method offers the advantage of a known mechanism of action from the outset.[1] The identification of potential targets for this approach often comes from genomic and proteomic studies that reveal essential parasite pathways.[3][6]

Target Validation: Confirming the Role of the Identified Target

Once a putative target is identified, a series of validation experiments are crucial to confirm its role in the compound's antimalarial activity and its essentiality for parasite survival.

2.1. Genetic Validation

Genetic manipulation of the parasite genome provides the most definitive evidence for target validation. Key techniques include:

-

Allelic Exchange: The wild-type allele of the putative target gene in a drug-sensitive parasite strain is replaced with the mutant allele identified in the drug-resistant strain. If this genetic modification confers resistance to the compound, it strongly validates the target.[1]

-

Conditional Knockdown/Knockout: Techniques like the DiCre recombinase system can be used to conditionally excise or inactivate the target gene.[7] If the conditional knockout results in parasite death or a severe growth defect, it confirms the target's essentiality.

2.2. Biochemical and Biophysical Validation

These methods confirm the direct interaction between the antimalarial compound and the target protein:

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the inhibitory concentration (IC50) or inhibition constant (Ki).

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding affinity and kinetics between the compound and the target protein.

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is essential for comparing the efficacy and properties of antimalarial compounds and for validating their targets.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity

| Compound ID | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Human HEK293 CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Agent X | 10 | 15 | > 50 | > 5000 |

| Chloroquine | 20 | 250 | > 100 | > 400 |

| Hypothetical Data | | | | |

Table 2: Target Engagement and Biochemical Activity

| Compound ID | Target Protein | Binding Affinity (Kd) (nM) | Enzyme Inhibition (IC50) (nM) |

|---|---|---|---|

| Agent X | PfDHFR | 5 | 8 |

| Pyrimethamine | PfDHFR | 2 | 3 |

| Hypothetical Data | | | |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results.

4.1. In Vitro Parasite Growth Inhibition Assay

This assay is fundamental for determining the potency of antimalarial compounds.

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II and hypoxanthine.

-

Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.

-

Assay Setup: Asynchronous parasite cultures are diluted to ~1% parasitemia and 0.5% hematocrit. 100 µL of the parasite suspension is added to 96-well plates containing 100 µL of the compound dilutions.

-

Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Quantification of Parasite Growth: Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I. Fluorescence is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

4.2. Thermal Shift Assay (TSA)

TSA is used to identify protein targets that are stabilized by compound binding.

-

Protein Preparation: The purified target protein is diluted in a suitable buffer.

-

Compound Addition: The compound of interest is added to the protein solution.

-

Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added.

-

Thermal Denaturation: The temperature is gradually increased in a real-time PCR instrument, and the fluorescence is monitored.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of the compound indicates stabilization and binding.

Visualizations: Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

Caption: Workflow for phenotypic screening and target identification.

Caption: Inhibition of the folate pathway by Pyrimethamine.

Caption: Key criteria for an ideal antimalarial drug target.

Conclusion

The identification and validation of novel antimalarial drug targets is a multifaceted process that is fundamental to the development of the next generation of therapeutics. A systematic approach, combining phenotypic screening, advanced genetic and proteomic techniques, and rigorous biochemical validation, is essential for success. The methodologies and workflows outlined in this guide provide a framework for the characterization of new antimalarial agents and their mechanisms of action, ultimately contributing to the global effort to combat malaria.

References

- 1. Prioritization of Molecular Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. malariaworld.org [malariaworld.org]

- 4. New targets for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antimalarial resistome – finding new drug targets and their modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Unveiling "Antimalarial Agent 33": A Technical Guide to the Novelty and Patentability of Aerucyclamide B

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the cyclic peptide Aerucyclamide B has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of Aerucyclamide B, identified as a key "antimalarial agent 33" in scientific literature, focusing on its novelty, mechanism of action, synthesis, and patentability. Through a comprehensive review of existing data, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate and potentially advance this promising antimalarial candidate.

Executive Summary

Aerucyclamide B is a cyclic hexapeptide originally isolated from the cyanobacterium Microcystis aeruginosa. Its unique chemical structure, potent in vitro activity against Plasmodium falciparum (including chloroquine-resistant strains), and distinct synthetic pathways contribute to its novelty. This guide summarizes the available quantitative data, details the experimental protocols for its synthesis and evaluation, and provides a preliminary assessment of its patentability, highlighting both opportunities and potential challenges.

Quantitative Data Summary

The antimalarial efficacy of Aerucyclamide B and its analogs has been evaluated in several studies. The following tables consolidate the key quantitative data to facilitate a clear comparison of their activity and selectivity.

Table 1: In Vitro Antimalarial Activity of Aerucyclamide B and Related Compounds

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Aerucyclamide B | K1 (chloroquine-resistant) | 700 | [1] |

| Aerucyclamide B Analog (Macrocycle 4) | K1 (chloroquine-resistant) | 180 | [1] |

| Aerucyclamide A | K1 (chloroquine-resistant) | 5000 | [1] |

Table 2: Cytotoxicity of Aerucyclamides

| Compound | Cell Line | Cytotoxicity (IC50) | Selectivity Index (SI) | Reference |

| Aerucyclamide B | L6 (rat myoblasts) | > 90 µM | > 128 | [2] |

| Aerucyclamide C | L6 (rat myoblasts) | Low micromolar | Not specified | [2] |

Experimental Protocols

A thorough understanding of the methodologies employed in the synthesis and evaluation of Aerucyclamide B is crucial for its further development.

Total Synthesis of Aerucyclamide B

The total synthesis of Aerucyclamide B has been achieved through a convergent approach, which involves the preparation of key building blocks followed by macrocyclization. A representative synthetic scheme is outlined below.[3][4]

Key Building Blocks:

-

Dipeptide (Boc-L-Ile-L-allo-Thr-OMe): Synthesized using HBTU as a coupling reagent.

-

Thiazole Moieties: Prepared through Hantzsch thiazole synthesis or by cyclodehydration of thioamides.

Macrocyclization:

The linear peptide precursor is assembled from the building blocks, and the final cyclization is typically achieved in solution.

Detailed Steps (based on Peña et al., 2013): [3]

-

Synthesis of Dipeptide 34 and Thiazole 35: These initial building blocks are synthesized through standard peptide coupling and heterocycle formation reactions.

-

Coupling and Precursor Formation: Dipeptide 34 and thiazole 35 are coupled using HBTU to form a thiazole precursor (37). This involves cyclodehydration of a β-hydroxythioamide and subsequent oxidation.

-

Formation of Intermediate Macrocycles: Two intermediate compounds (41 and 44) are prepared to facilitate the final macrocyclization.

-

Final Macrocyclization: The final macrocycle is obtained from the intermediates using HBTU as a coupling agent.

In Vitro Antimalarial Activity Assay

The antiplasmodial activity of Aerucyclamide B is typically assessed against cultured P. falciparum parasites.

General Protocol:

-

Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.

-

Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Incubation: Synchronized ring-stage parasites are incubated with the various drug concentrations for a defined period (e.g., 48 hours).

-

Growth Inhibition Assessment: Parasite growth is quantified using methods such as:

-

Microscopy: Giemsa-stained blood smears are examined to determine parasitemia.

-

Fluorescent Dyes: DNA-intercalating dyes (e.g., SYBR Green I) are used to quantify parasite proliferation.

-

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: A simplified workflow for the synthesis and antimalarial evaluation of Aerucyclamide B.

Novelty Assessment

The novelty of Aerucyclamide B as an antimalarial agent stems from several key aspects:

-

Unique Chemical Scaffold: As a cyclic hexapeptide containing thiazole and oxazole moieties, Aerucyclamide B possesses a distinct chemical structure compared to mainstream antimalarial drugs like artemisinin and quinoline derivatives. This structural uniqueness suggests a potentially novel mechanism of action.

-

Natural Product Origin: Isolated from a cyanobacterium, Aerucyclamide B represents a class of natural products that remains relatively underexplored for antimalarial drug discovery.

-

Activity against Resistant Strains: The demonstrated in vitro efficacy of Aerucyclamide B and its analogs against chloroquine-resistant P. falciparum strains is a significant advantage, addressing the critical challenge of drug resistance.[1]

-

Potential for Analog Development: The successful synthesis of more potent analogs, such as macrocycle 4, indicates that the core scaffold of Aerucyclamide B is amenable to medicinal chemistry efforts to optimize its antimalarial properties.[1]

While the precise molecular target of Aerucyclamide B within the parasite has not yet been fully elucidated, its cyclic peptide nature suggests potential interference with protein-protein interactions or enzymatic processes essential for parasite survival.

Patentability Assessment

A preliminary assessment of the patentability of Aerucyclamide B reveals a promising but complex landscape.

Prior Art

The initial discovery and isolation of Aerucyclamide B from Microcystis aeruginosa have been published in scientific literature.[2] This public disclosure constitutes prior art and would likely preclude patent claims on the compound as a product of nature.

Opportunities for Patent Protection

Despite the prior art concerning the natural product itself, several avenues for patent protection may exist:

-

Novel Analogs and Derivatives: The most viable patenting strategy would be to claim novel, synthetically modified analogs of Aerucyclamide B that exhibit improved antimalarial activity, selectivity, or pharmacokinetic properties. The successful creation of more potent analogs supports the feasibility of this approach.

-

Novel Synthetic Methods: A new, non-obvious, and efficient synthetic route to Aerucyclamide B or its analogs could be patentable. Claims could cover specific reagents, reaction conditions, or purification methods that offer a significant advantage over existing synthetic protocols.

-

Pharmaceutical Compositions and Formulations: Claims directed to pharmaceutical compositions containing Aerucyclamide B or its analogs, along with specific excipients or delivery systems that enhance their efficacy or stability, could be patentable.

-

New Medical Uses: If a novel mechanism of action is discovered, or if Aerucyclamide B is found to be effective against other parasitic diseases or in combination therapies, these new uses could be the subject of patent applications.

Challenges and Considerations

-

Obviousness: Any new analogs must be demonstrably non-obvious over the naturally occurring Aerucyclamide B. This requires showing an unexpected and significant improvement in properties.

-

Freedom to Operate: A thorough freedom-to-operate analysis would be necessary to ensure that the development and commercialization of any new analog or formulation do not infringe on existing patents related to cyclic peptides or their synthesis.

Conclusion

Aerucyclamide B, a cyclic peptide with potent antiplasmodial activity, represents a novel and promising scaffold for the development of new antimalarial drugs. Its unique structure, efficacy against resistant parasite strains, and amenability to synthetic modification underscore its potential. While the natural compound itself is in the public domain, significant opportunities for patent protection exist through the development of novel analogs, synthetic processes, and pharmaceutical formulations. Further research to elucidate its precise mechanism of action and to optimize its therapeutic profile through medicinal chemistry is warranted to fully realize the potential of this intriguing "this compound."

References

- 1. Modified peptides and organic metabolites of cyanobacterial origin with antiplasmodial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of aerucyclamides C and D and structure revision of microcyclamide 7806A: heterocyclic ribosomal peptides from Microcystis aeruginosa PCC 7806 and their antiparasite evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Pharmacokinetic Properties of Novel Antimalarial Agents: A Technical Guide

Disclaimer: The designation "Antimalarial Agent 33" does not correspond to a publicly recognized compound. This guide provides a representative overview of the preliminary pharmacokinetic properties of novel antimalarial candidates, drawing upon published data for various recently developed agents. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The development of new antimalarial agents is a global health priority, driven by the emergence and spread of resistance to existing therapies. A thorough understanding of a candidate compound's pharmacokinetic (PK) profile is crucial for its progression through the drug development pipeline. This guide summarizes key preliminary pharmacokinetic parameters for several novel antimalarial agents, details the experimental protocols used to obtain this data, and provides visual representations of experimental workflows and key conceptual relationships in antimalarial drug development.

Comparative Pharmacokinetic Data

The following tables summarize the preliminary pharmacokinetic data for a selection of novel antimalarial agents from preclinical and early clinical studies. These tables are designed for easy comparison of key parameters.

Table 1: In Vivo Pharmacokinetic Parameters of Novel Antimalarial Agents in Preclinical Models

| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Clearance (mL/min/kg) | Reference |

| INE963 | Mouse | - | - | 4-24 | 15-24 | 39-74 | <10% of hepatic blood flow | [1] |

| Rat | - | - | 4-24 | 15-24 | 39-74 | <10% of hepatic blood flow | [1] | |

| Dog | - | - | 4-24 | 15-24 | 39-74 | <20% of hepatic blood flow | [1] | |

| Bromophycolide A | Mouse | 23 mg/kg IV | - | - | 0.75 ± 0.11 | - | 16 ± 3 | [2] |

| 4-Nerolidylcatechol Derivative (Compound 2) | Mouse | - | Not Detected | - | - | - | - | [3] |

Table 2: Human Pharmacokinetic Parameters of Novel Antimalarial Agents

| Compound | Study Population | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Apparent Clearance (CL/F) (L/h) | Apparent Volume of Distribution (Vd/F) (L) | Reference |

| Tafenoquine | P. vivax-infected subjects | - | - | - | - | 2.96 | 915 (V2/F) | [4][5] |

| Actelion-451840 | Healthy male subjects | 500 mg single dose | 121.7 | 4 (median) | 36.4 | - | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary pharmacokinetic evaluation of novel antimalarial agents.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a novel antimalarial agent in a relevant animal model (e.g., mouse, rat).

Methodology:

-

Animal Model: Select a suitable animal model, typically rodents (mice or rats) for initial screening.

-

Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage for orally administered drugs) and intravenously to determine bioavailability.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

-

Plasma/Serum Separation: Process blood samples to separate plasma or serum.

-

Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the drug concentration in the plasma/serum samples.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as Cmax, Tmax, AUC, t½, clearance, and bioavailability.

Human Pharmacokinetic Studies (Phase I)

Objective: To assess the safety, tolerability, and pharmacokinetic profile of a novel antimalarial agent in healthy human volunteers.

Methodology:

-

Study Design: Conduct a single-center, randomized, double-blind, placebo-controlled, single-ascending dose study.

-

Subject Recruitment: Enroll healthy male and female subjects who meet the inclusion and exclusion criteria.

-

Drug Administration: Administer single oral doses of the investigational drug or placebo under fed and/or fasted conditions.

-

Pharmacokinetic Sampling: Collect serial blood samples at frequent intervals for up to several days post-dose to adequately characterize the absorption, distribution, and elimination phases.

-

Bioanalysis: Quantify the parent drug and any major metabolites in plasma using a validated bioanalytical method.

-

Data Analysis: Perform non-compartmental or compartmental pharmacokinetic analysis to determine key parameters. Population pharmacokinetic (PopPK) modeling may be employed to identify sources of variability in drug exposure.[4][5]

Visualizations

Experimental Workflow for Preliminary Pharmacokinetic Profiling

Caption: Workflow for Preliminary Pharmacokinetic Profiling of a Novel Antimalarial Agent.

PK/PD Considerations in Antimalarial Drug Development

Caption: Relationship between Pharmacokinetics and Pharmacodynamics in Antimalarial Therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Population Pharmacokinetics of Tafenoquine, a Novel Antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion‐451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Antimalarial Agent 33: A Laboratory-Scale Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Antimalarial Agent 33, a promising pyrazole-based compound with demonstrated antiplasmodial activity. The synthesis is based on established methodologies for the formation of substituted pyrazole scaffolds, tailored for the specific structural features of this target molecule.

Introduction

This compound, also identified as compound 5g in certain research contexts, has shown notable activity against erythrocytic and hepatic stages of Plasmodium, including chloroquine-resistant strains.[1] Its core structure features a 1-(3,5-bis(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole-3-carboxamide moiety. The protocol outlined below describes a plausible multi-step synthesis suitable for producing this compound in a laboratory setting for research and development purposes.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 | ≥97% | Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥97% | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 37% in H₂O | VWR |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Alfa Aesar |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | EMD Millipore |

| Nitric Acid | HNO₃ | 63.01 | 70% in H₂O | J.T. Baker |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | BDH |

| Ethanol | C₂H₅OH | 46.07 | 200 proof | Decon Labs |

| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Acros Organics |

| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% in H₂O | Macron |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

Experimental Protocols

The synthesis of this compound is proposed as a four-step process, commencing with the formation of a key pyrazole intermediate followed by functional group modifications.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine

This initial step involves the diazotization of 3,5-bis(trifluoromethyl)aniline followed by reduction to the corresponding hydrazine.

Methodology:

-

Dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid and cool to 0 °C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is achieved, while cooling in an ice bath.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine.

| Reactant | Molar Eq. |

| 3,5-Bis(trifluoromethyl)aniline | 1.0 |

| Sodium Nitrite | 1.1 |

| Tin(II) Chloride | 3.0 |

Step 2: Synthesis of Ethyl 1-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of the synthesized hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.

Methodology:

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 3,5-bis(trifluoromethyl)phenylhydrazine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

| Reactant | Molar Eq. |

| 3,5-Bis(trifluoromethyl)phenylhydrazine | 1.0 |

| Ethyl Acetoacetate | 1.0 |

Step 3: Nitration of the Pyrazole Ring

The pyrazole ring is nitrated at the C4 position using a standard nitrating mixture.

Methodology:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add the ethyl 1-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate (1.0 eq) to the nitrating mixture, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid in a vacuum oven to yield the nitrated pyrazole ester.

| Reactant | Molar Eq. |

| Pyrazole Ester Intermediate | 1.0 |

| Nitric Acid / Sulfuric Acid | Excess |

Step 4: Amidation to this compound

The final step is the conversion of the pyrazole ester to the corresponding primary amide.

Methodology:

-

Hydrolyze the ethyl 1-(3,5-bis(trifluoromethyl)phenyl)-4-nitro-1H-pyrazole-3-carboxylate to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidic workup.

-

Convert the carboxylic acid to the acid chloride by refluxing with thionyl chloride.

-

Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise.

-

Stir the reaction for 1-2 hours at room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Reactant | Molar Eq. |

| Nitrated Pyrazole Ester | 1.0 |

| Sodium Hydroxide | Excess |

| Thionyl Chloride | Excess |

| Ammonia/Ammonium Hydroxide | Excess |

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway to this compound.

Caption: Synthetic route to this compound.

References

Application Notes and Protocols for IC50 Determination of Antimalarial Agent 33

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of the novel antimalarial agent 33 against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The protocols described herein are based on established and widely used in vitro methods for assessing antiplasmodial activity.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of new antimalarial drugs with novel mechanisms of action.[1][2][3][4] A critical step in the preclinical evaluation of any new antimalarial compound is the determination of its in vitro potency, typically expressed as the IC50 value. This value represents the concentration of the compound required to inhibit parasite growth by 50% and is a key parameter for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds.[5]

This document outlines two robust and widely accepted methods for determining the IC50 of this compound: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.[6][7][8][9][10][11] Both methods are suitable for medium to high-throughput screening of compounds.[10][12]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against various chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This data is for illustrative purposes to demonstrate how results would be presented.

| Antimalarial Agent | P. falciparum Strain | Resistance Profile | IC50 (nM) |

| Agent 33 | 3D7 | Chloroquine-Sensitive | 15.2 ± 2.1 |

| Dd2 | Chloroquine-Resistant | 25.8 ± 3.5 | |

| K1 | Chloroquine-Resistant | 22.4 ± 2.9 | |

| Chloroquine | 3D7 | Chloroquine-Sensitive | 20.5 ± 2.8 |

| Dd2 | Chloroquine-Resistant | 350.7 ± 45.3 | |

| K1 | Chloroquine-Resistant | 298.1 ± 38.9 | |

| Artesunate | 3D7 | Chloroquine-Sensitive | 1.8 ± 0.3 |

| Dd2 | Chloroquine-Resistant | 2.1 ± 0.4 | |

| K1 | Chloroquine-Resistant | 1.9 ± 0.3 |

Experimental Protocols

Plasmodium falciparum Culture

Materials:

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate.[5][13]

-

Human serum or Albumax I/II[5]

-

Gentamicin

-

Gas mixture (5% CO2, 5% O2, 90% N2)[13]

-

Incubator at 37°C

Protocol:

-

Aseptically maintain continuous cultures of P. falciparum in human erythrocytes in complete culture medium.[15]

-

Incubate the culture flasks at 37°C in a humidified atmosphere with the specialized gas mixture.[13]

-

Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears.

-

Maintain parasitemia between 1-5% by adding fresh erythrocytes and complete medium.

-

For the assay, synchronize the parasite culture to the ring stage, for example, by using a double sorbitol treatment.[14]

Preparation of Drug Plates

Materials:

-

This compound

-

Reference drugs (e.g., Chloroquine, Artesunate)

-

Dimethyl sulfoxide (DMSO)

-

Complete culture medium

-

96-well microtiter plates

Protocol:

-

Prepare a stock solution of this compound and reference drugs in 100% DMSO.[15]

-

Perform serial two-fold dilutions of the drug solutions in complete culture medium to achieve a range of final concentrations.[14][15]

-

Dispense the drug dilutions into a 96-well plate in triplicate.

-

Include drug-free wells as negative controls (100% parasite growth) and wells with uninfected erythrocytes as a blank control.[13]

IC50 Determination using SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the parasite DNA using the fluorescent dye SYBR Green I.[6][10][11]

Materials:

-

Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)

-

SYBR Green I lysis buffer (containing saponin and Triton X-100)[6]

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)[6]

Protocol:

-

Add the synchronized parasite culture to the pre-dosed 96-well plates.

-

Incubate the plates for 48-72 hours at 37°C in the specialized gas mixture.[14][16]

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 24 hours.[6]

-

Measure the fluorescence intensity using a plate reader.[6]

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.[5]

IC50 Determination using Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which serves as a biomarker for viable parasites.[7][8][9]

Materials:

-

Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)[13]

-

Malstat™ reagent

-

NBT/PES solution

-

Spectrophotometer (650 nm)

Protocol:

-

Add the synchronized parasite culture to the pre-dosed 96-well plates.

-

Incubate the plates for 48 hours at 37°C in the specialized gas mixture.[13]

-

After incubation, freeze the plates at -20°C to lyse the red blood cells and release the pLDH enzyme.[13]

-

Thaw the plates and add Malstat™ reagent and NBT/PES solution to each well.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the absorbance at 650 nm using a spectrophotometer.[17]

-

Determine the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mmv.org [mmv.org]

- 6. iddo.org [iddo.org]

- 7. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Parasite lactate dehydrogenase assay for the determination of antimalarial drug susceptibility of Kenyan field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajtmh.org [ajtmh.org]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro antiplasmodial activity [bio-protocol.org]

- 14. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 15. Antiplasmodial assay [bio-protocol.org]

- 16. phytopharmajournal.com [phytopharmajournal.com]

- 17. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubility Testing of Antimalarial Agent 33 for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Key Experiment Protocols

Kinetic Solubility Assessment of Antimalarial Agent 33

This protocol outlines a method to determine the kinetic solubility of a compound by measuring the concentration at which it precipitates when an aqueous buffer is added to a DMSO stock solution.[2]

Materials and Equipment:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipette

-

Plate shaker

-

UV-Vis microplate reader

-

Analytical balance

-

Vortex mixer

Protocol:

-

Preparation of Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. This serves as the primary stock for serial dilutions.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO-dissolved compound, add PBS (pH 7.4) to achieve a final DMSO concentration that is tolerated by the intended in vitro assay (typically ≤ 0.5%).[4][5][6] For example, add 198 µL of PBS to 2 µL of the compound in DMSO.

-

Equilibration: Seal the plate and place it on a plate shaker for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow for equilibration and potential precipitation.[3]

-

Measurement of Precipitation: After incubation, measure the absorbance of each well at a wavelength where the compound absorbs maximally and also at a non-absorbing wavelength (e.g., 620 nm) to detect light scattering caused by precipitated particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation. This can be determined by identifying the concentration at which a sharp increase in light scattering is observed.

Data Presentation

Quantitative data from the solubility experiments should be summarized in a clear and structured format.

Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)

| Compound ID | Stock Concentration (in DMSO) | Final DMSO Concentration (%) | Incubation Time (hours) | Kinetic Solubility (µM) | Method of Detection |

| Agent 33 | 10 mM | 0.5% | 2 | [Insert Value] | Nephelometry/UV-Vis |

| Control 1 (Soluble) | 10 mM | 0.5% | 2 | >200 | Nephelometry/UV-Vis |

| Control 2 (Insoluble) | 10 mM | 0.5% | 2 | <10 | Nephelometry/UV-Vis |

Visualizations

Diagrams are provided to illustrate the experimental workflow and a relevant biological pathway for context.

Caption: Workflow for Kinetic Solubility Testing.

Caption: Hypothetical Signaling Pathway Inhibition.

Application to In Vitro Antimalarial Assays

The determined kinetic solubility of this compound is crucial for designing subsequent in vitro assays to measure its efficacy against Plasmodium falciparum.[7][8][9] Knowing the solubility limit ensures that the compound is tested at concentrations that are fully dissolved in the assay medium, preventing false-negative results due to precipitation. For instance, in a typical 72-hour asexual blood stage assay, the top concentration of the compound should be below its measured kinetic solubility to ensure accurate IC50 determination.[10] Furthermore, understanding the solubility helps in selecting appropriate vehicles and managing DMSO concentrations to avoid solvent-induced toxicity to the parasites.[4][11]

Conclusion

This application note provides a standardized and robust protocol for the kinetic solubility testing of this compound. By following these guidelines, researchers can obtain reliable solubility data that is essential for the accurate and reproducible in vitro screening and characterization of novel antimalarial drug candidates. This foundational data is a prerequisite for advancing promising compounds through the drug discovery pipeline.

References

- 1. ajpp.in [ajpp.in]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmv.org [mmv.org]

- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

"Antimalarial agent 33" stock solution preparation and storage

Introduction

Antimalarial agent 33, also identified as compound 5g in some literature, is a novel compound with demonstrated antiplasmodial activity against both the erythrocytic and hepatic stages of Plasmodium species.[1] Its efficacy has been evaluated in in vivo models, showing a reduction in parasitemia.[2] These application notes provide detailed protocols for the preparation and storage of stock solutions of this compound to ensure its stability and efficacy for research purposes. Proper handling and storage are critical to obtaining reliable and reproducible results in drug development and screening assays.

Physicochemical Properties and Solubility

A summary of the relevant properties of this compound is provided in the table below. The compound is soluble in dimethyl sulfoxide (DMSO), and its solubility can be enhanced with sonication and gentle heating.[1]

| Property | Value | Source |

| Molecular Formula | Not explicitly stated in search results | - |

| Molecular Weight | Not explicitly stated in search results | - |

| Solubility | DMSO: 5 mg/mL (16.06 mM) | [1] |

| EC50 (K1 P. falciparum) | 1.1 µM | [1] |

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound. It is crucial to use high-purity solvents and sterile techniques to avoid contamination and degradation of the compound.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

Procedure

-

Pre-warming the Solvent: Warm the required volume of DMSO to room temperature if stored refrigerated. For enhanced solubility, the DMSO can be gently warmed to 60°C.[1]

-

Weighing the Compound: In a clean, sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of pre-warmed DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 5 mg/mL).

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1]

-

For stubborn solutes, brief heating in a 60°C water bath or heat block with intermittent vortexing may be necessary.[1] Visually inspect the solution to ensure complete dissolution.

-

-

Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

The stability of this compound is critical for its efficacy in experiments. The following table summarizes the recommended storage conditions for the stock solution.[1] It is imperative to protect the solution from light.

| Storage Temperature | Duration | Light Condition |

| -80°C | 6 months | Protect from light |

| -20°C | 1 month | Protect from light |

Storage Protocol

-

Immediate Storage: After aliquoting, immediately place the stock solution vials in the appropriate storage temperature (-20°C for short-term or -80°C for long-term).

-

Light Protection: Ensure that the storage location is dark, and always use amber or opaque vials to prevent photodegradation.

-

Handling During Use: When an aliquot is needed, thaw it at room temperature and use it immediately. Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot.

Logical Diagram for Storage Decision

Caption: Decision tree for storing this compound stock solutions.

Mechanism of Action (General Context)

While the specific molecular target of this compound is not detailed in the provided search results, its activity against both erythrocytic and hepatic stages suggests a mechanism that may differ from traditional antimalarials that primarily target the blood stages.[1] Many antimalarials function by interfering with parasite-specific pathways such as hemoglobin digestion in the food vacuole, folate synthesis, or mitochondrial electron transport.[3][4] The development of novel agents like this compound is crucial to combat the spread of drug-resistant malaria strains.[5][6]

Potential Antimalarial Drug Action Pathways

Caption: General signaling pathways targeted by antimalarial drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mespharmacy.org [mespharmacy.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hypothetical Antimalarial Agent 33 (HA-33) in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals